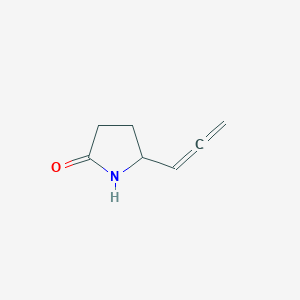

5-(1,2-Propadienyl)-2-pyrrolidinone

Descripción

5-(1,2-Propadienyl)-2-pyrrolidinone is a heterocyclic compound featuring a pyrrolidinone core substituted at the 5-position with a 1,2-propadienyl (allene) group. This structural motif confers unique reactivity due to the conjugated π-system of the allene, which enables participation in cycloaddition and electrophilic reactions. The compound’s reactivity is influenced by the spatial orientation of its molecular orbitals (MOs), particularly the highest occupied molecular orbital (HOMO), which localizes at the C1–C2 moiety of the allene. This alignment facilitates intramolecular interactions, such as the oxa-Diels-Alder reaction, driven by favorable orbital overlap between the allene’s central carbon and the carbonyl oxygen of the pyrrolidinone ring .

Propiedades

Fórmula molecular |

C7H9NO |

|---|---|

Peso molecular |

123.15 g/mol |

InChI |

InChI=1S/C7H9NO/c1-2-3-6-4-5-7(9)8-6/h3,6H,1,4-5H2,(H,8,9) |

Clave InChI |

XEYSXLKRBATYDV-UHFFFAOYSA-N |

SMILES canónico |

C=C=CC1CCC(=O)N1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Reactivity Comparisons

Key Analogs :

5-(1,2-Propadienyl)-2-pyrrolidinone (Target Compound)

5-(3-Methyl-1,2-butadienyl)-2-pyrrolidinone (Structural Analog)

Mechanistic Insights: The target compound’s 1,2-propadienyl group directs reactivity toward the oxa-Diels-Alder reaction, forming six-membered oxacyclic structures. In contrast, the 3-methyl-1,2-butadienyl analog exhibits competitive interactions between its C2–C3 π-system and the pyrrolidinone’s α-carbon, leading to divergent or less predictable reaction outcomes .

Comparison with Other Pyrrolidinone Derivatives

- 4-(Substituted-Phenyl)-2-pyrrolidinones: These derivatives, such as those described in PDE4 inhibitor patents, demonstrate how substituent variations alter biological activity. For example, 4-(substituted-phenyl) groups enhance PDE4 inhibition selectivity over rolipram, a benchmark compound .

- 2-Pyrrolidinone (Parent Compound): The unsubstituted 2-pyrrolidinone lacks the allene group, resulting in simpler reactivity (e.g., hydrogen bonding and solvation properties). Analytical methods for 2-pyrrolidinone, such as HPLC (retention time: ~7 min, column efficiency: ≥5000 theoretical plates ), highlight differences in physicochemical behavior compared to its 5-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.